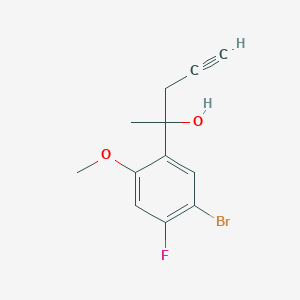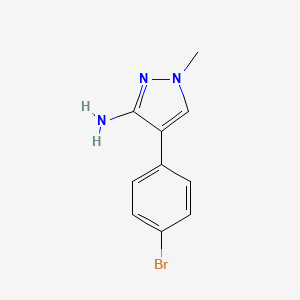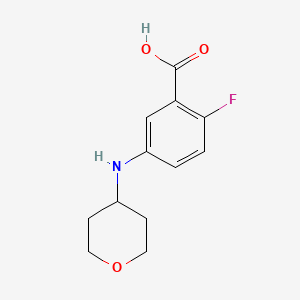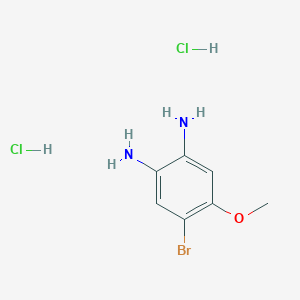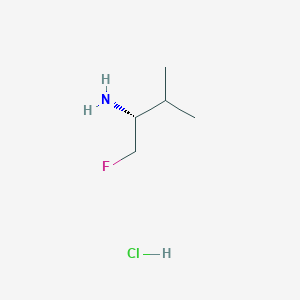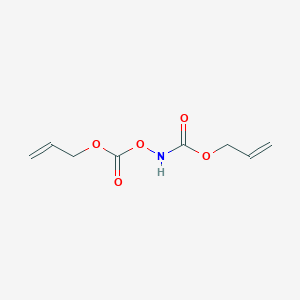
Allyl ((allyloxy)carbonyl)oxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl ((allyloxy)carbonyl)oxycarbamate is an organic compound with the molecular formula C8H11NO5. It is a derivative of carbamic acid and is characterized by the presence of allyl groups attached to the carbamate structure. This compound is often used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((allyloxy)carbonyl)oxycarbamate typically involves the reaction of allyl chloroformate with an amine in the presence of a base. The reaction proceeds as follows:
Reactants: Allyl chloroformate and an amine.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane, at a temperature range of 0-5°C.
Base: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl ((allyloxy)carbonyl)oxycarbamate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) is used for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Allyl ((allyloxy)carbonyl)oxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of prodrugs, where the protecting group is removed in vivo to release the active drug.
Industry: The compound is used in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Allyl ((allyloxy)carbonyl)oxycarbamate involves the formation of a stable carbamate linkage, which protects the amine functionality from unwanted reactions. The allyl groups can be selectively removed under mild conditions, such as treatment with palladium catalysts, to regenerate the free amine. This selective deprotection allows for precise control over the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc (tert-Butyloxycarbonyl) Carbamate: Used as a protecting group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (Fluorenylmethyloxycarbonyl) Carbamate: Another protecting group for amines, which is removed under basic conditions.
Cbz (Carbobenzyloxy) Carbamate: Used for protecting amines, but requires hydrogenolysis for deprotection.
Uniqueness
Allyl ((allyloxy)carbonyl)oxycarbamate is unique in its ability to be removed under mild conditions using palladium catalysts, making it particularly useful in multi-step syntheses where selective deprotection is required. This property distinguishes it from other carbamate protecting groups, which often require harsher conditions for removal.
Propriétés
Formule moléculaire |
C8H11NO5 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
(prop-2-enoxycarbonylamino) prop-2-enyl carbonate |
InChI |
InChI=1S/C8H11NO5/c1-3-5-12-7(10)9-14-8(11)13-6-4-2/h3-4H,1-2,5-6H2,(H,9,10) |
Clé InChI |
YXWXYBAAWPYTDC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NOC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


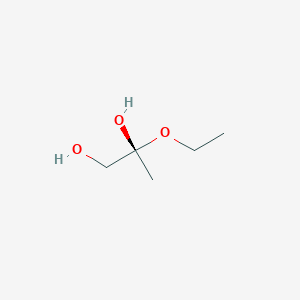
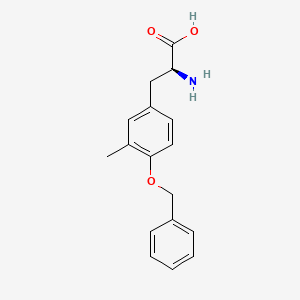
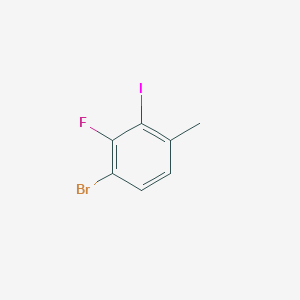
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
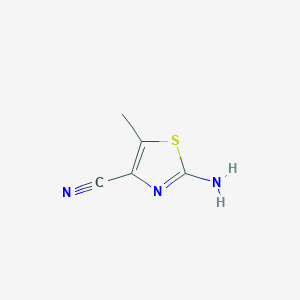
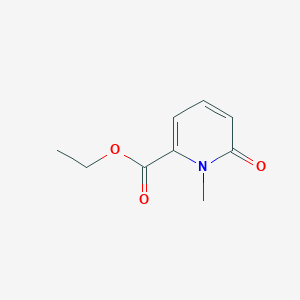
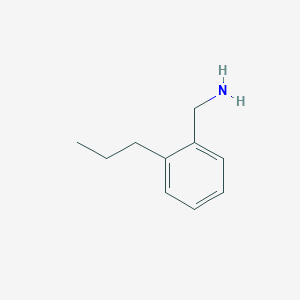
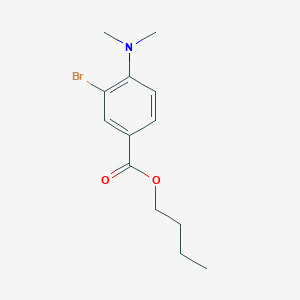
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
